molecular formula C18H25BFNO4 B1467915 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone CAS No. 1092563-31-9

2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone

Cat. No.: B1467915
CAS No.: 1092563-31-9
M. Wt: 349.2 g/mol
InChI Key: LFHPDYPATOFFON-UHFFFAOYSA-N
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Description

2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone is a useful research compound. Its molecular formula is C18H25BFNO4 and its molecular weight is 349.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The boronic ester group in the compound is known to interact with serine residues in enzymes, forming reversible covalent bonds. This interaction is significant in the inhibition of serine proteases, which are enzymes that play a role in various physiological processes, including digestion and immune response . Additionally, the fluorine atom enhances the compound’s binding affinity to proteins by forming hydrogen bonds and increasing the overall stability of the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, the inhibition of serine proteases can lead to altered cell signaling, affecting processes such as cell proliferation, apoptosis, and immune response . Furthermore, the compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic ester group forms reversible covalent bonds with serine residues in enzymes, leading to enzyme inhibition . This interaction is crucial for the compound’s role as an enzyme inhibitor. Additionally, the fluorine atom enhances the binding affinity of the compound to proteins by forming hydrogen bonds and stabilizing the enzyme-inhibitor complex . These interactions result in the inhibition of enzyme activity and subsequent modulation of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged modulation of gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The metabolic products of the compound can also interact with other biochemical pathways, potentially leading to secondary effects on cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to accumulate in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating biochemical pathways . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BFNO4/c1-17(2)18(3,4)25-19(24-17)14-6-5-13(15(20)12-14)11-16(22)21-7-9-23-10-8-21/h5-6,12H,7-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHPDYPATOFFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone
Reactant of Route 2
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2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone
Reactant of Route 3
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2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone
Reactant of Route 4
Reactant of Route 4
2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone
Reactant of Route 5
Reactant of Route 5
2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone
Reactant of Route 6
Reactant of Route 6
2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.